molecular formula C19H23ClN6O B11300027 N-(3-chloro-4-methoxyphenyl)-1-methyl-6-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-(3-chloro-4-methoxyphenyl)-1-methyl-6-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11300027
M. Wt: 386.9 g/mol
InChI Key: SRLBXCHOWCOIAI-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-1-methyl-6-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core, a chloro-methoxyphenyl group, and a methylpiperidinyl substituent. These structural features contribute to its distinct chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-1-methyl-6-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate hydrazine and pyrimidine derivatives under acidic or basic conditions.

    Introduction of the chloro-methoxyphenyl group: This step involves the nucleophilic substitution of a suitable chloro-methoxyphenyl halide with the pyrazolo[3,4-d]pyrimidine intermediate.

    Attachment of the methylpiperidinyl group: This can be accomplished through a nucleophilic substitution reaction using a methylpiperidinyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining consistency and reducing waste.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-1-methyl-6-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the chloro-methoxyphenyl moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-1-methyl-6-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-1-methyl-6-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

N-(3-chloro-4-methoxyphenyl)-1-methyl-6-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other similar compounds, such as:

    This compound analogs: These compounds share a similar core structure but differ in the substituents attached to the core.

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds have the same core structure but different substituents, leading to variations in their chemical and biological properties.

Properties

Molecular Formula

C19H23ClN6O

Molecular Weight

386.9 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-1-methyl-6-(4-methylpiperidin-1-yl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C19H23ClN6O/c1-12-6-8-26(9-7-12)19-23-17(14-11-21-25(2)18(14)24-19)22-13-4-5-16(27-3)15(20)10-13/h4-5,10-12H,6-9H2,1-3H3,(H,22,23,24)

InChI Key

SRLBXCHOWCOIAI-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=NC(=C3C=NN(C3=N2)C)NC4=CC(=C(C=C4)OC)Cl

Origin of Product

United States

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